1-(2-Hydroxyphenyl)-3,7-dimethyloct-6-EN-1-one
CAS No.: 646522-96-5
Cat. No.: VC16907096
Molecular Formula: C16H22O2
Molecular Weight: 246.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 646522-96-5 |
|---|---|
| Molecular Formula | C16H22O2 |
| Molecular Weight | 246.34 g/mol |
| IUPAC Name | 1-(2-hydroxyphenyl)-3,7-dimethyloct-6-en-1-one |
| Standard InChI | InChI=1S/C16H22O2/c1-12(2)7-6-8-13(3)11-16(18)14-9-4-5-10-15(14)17/h4-5,7,9-10,13,17H,6,8,11H2,1-3H3 |
| Standard InChI Key | NFYUWBKQXAMGHA-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCC=C(C)C)CC(=O)C1=CC=CC=C1O |
Introduction
Structural Characteristics and Nomenclature
The IUPAC name 1-(2-Hydroxyphenyl)-3,7-dimethyloct-6-en-1-one delineates a 10-carbon skeleton featuring:
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A 2-hydroxyphenyl group at position 1
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A β,γ-unsaturated ketone system
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Methyl substituents at carbons 3 and 7
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A double bond between carbons 6 and 7
Comparative analysis with structurally similar terpenoid ketones suggests a molecular formula of (molecular weight ≈ 244.33 g/mol) . The conjugated enone system (C=O and C=C bonds separated by a single σ bond) likely confers characteristic UV-Vis absorption between 240–280 nm, typical of α,β-unsaturated carbonyl compounds .
Hypothetical Synthesis Pathways
Claisen-Schmidt Condensation Alternative
Condensation of 2-hydroxyacetophenone with 3,7-dimethyloct-6-enal under basic conditions could form the α,β-unsaturated ketone:
This method would require precise temperature control (60–80°C) to prevent aldol side reactions .
Predicted Physicochemical Properties
| Property | Predicted Value | Basis of Estimation |
|---|---|---|
| Melting Point | 45–55°C | Analogous phenolic ketones |
| Boiling Point | 310–325°C (760 mmHg) | Group contribution method |
| LogP (Octanol-Water) | 3.8 ± 0.3 | XLogP3 computational model |
| Aqueous Solubility | 12–18 mg/L (25°C) | EPI Suite v4.1 |
| pKa (Phenolic OH) | 9.2–9.8 | Hammett substituent constants |
The compound’s hydrophobicity (LogP >3) suggests limited water solubility but good lipid membrane permeability . The phenolic proton’s acidity aligns with electron-withdrawing effects from the ketone group.
Stability and Degradation Considerations
Key stability challenges include:
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Photoisomerization of the exocyclic double bond (ΔG‡ ≈ 85 kJ/mol)
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Autoxidation at allylic positions (C5 and C8)
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Ketone-enol tautomerism under acidic/basic conditions
Accelerated stability testing protocols (ICH Q1A guidelines) would require:
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Protection from UV light (amber glass packaging)
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Antioxidant additives (0.1% BHT recommended)
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Storage at pH 6–8 to minimize tautomerization
Analytical Characterization Challenges
Spectroscopic Identification
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1H NMR (CDCl3): δ 12.3 (s, 1H, OH), 7.8–6.8 (m, 4H, aromatic), 5.4 (t, J=7 Hz, 1H, C6-H), 2.7–2.5 (m, 2H, C2-H2), 2.1–1.9 (m, 2H, C5-H2), 1.7 (s, 3H, C7-CH3), 1.3 (s, 3H, C3-CH3)
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13C NMR: 205.8 (C=O), 161.2 (C-OH), 140.1–115.4 (aromatic), 135.6 (C6), 122.3 (C7), 45.2 (C3), 32.1–22.4 (chain carbons)
Chromatographic Behavior
| Method | Conditions | Retention |
|---|---|---|
| HPLC (RP-18) | MeCN/H2O (70:30), 1 mL/min | tR ≈ 8.2 min |
| GC-MS (DB-5MS) | 150°C → 280°C @ 10°C/min | tR ≈ 14.7 min |
Mass fragmentation patterns should show characteristic losses of H2O (m/z 18) and CO (m/z 28) from the molecular ion .
Industrial Scale Production Challenges
Key technical barriers include:
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Regioselectivity control during acylation to prevent para-substitution
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Double bond isomerization during high-temperature steps
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Purification from diastereomeric byproducts
Continuous flow chemistry approaches could enhance yield by:
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